molecular formula C22H19N5O3S B2391538 6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one CAS No. 2380192-56-1

6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one

Cat. No.: B2391538
CAS No.: 2380192-56-1
M. Wt: 433.49
InChI Key: FBHVYXJHJLESCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and pyrazole-containing molecules. Compared to these compounds, 6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-22-12-11-21(17-5-2-1-3-6-17)24-27(22)19-15-25(16-19)31(29,30)20-9-7-18(8-10-20)26-14-4-13-23-26/h1-14,19H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHVYXJHJLESCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.